Methyl 2-(3-aminocyclobutyl)acetate
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Overview
Description
Methyl 2-(3-aminocyclobutyl)acetate is a chemical compound with the molecular formula C7H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminocyclobutyl)acetate typically involves the esterification of 3-aminocyclobutylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-(3-aminocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-aminocyclobutyl)acetate hydrochloride
- Methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate
- Methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride .
Uniqueness
This compound is unique due to its specific structural features, such as the cyclobutyl ring and the ester functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 2-(3-aminocyclobutyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutane moiety and an amino group, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group in the compound facilitates hydrogen bonding with biological molecules, while the ester group can hydrolyze to release active metabolites. These interactions can modulate various biochemical pathways, impacting cellular processes such as proliferation, apoptosis, and signal transduction.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer signaling pathways, such as CDK9. The structural modifications of related compounds have shown varying degrees of potency against these targets .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cell Proliferation and Apoptosis : A study investigated the effects of related compounds on cell viability and apoptosis in cancer models. Results indicated that specific analogs could induce significant apoptosis, with concentrations leading to a five-fold increase in apoptotic markers relative to controls .
- Mechanistic Studies : Another research effort focused on the binding interactions of this compound with target proteins. These studies utilized techniques such as fluorescence polarization assays to determine binding affinities, revealing potential for high selectivity against specific targets like CDK9 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
Methyl 2-[(3-aminocyclobutyl)-methylamino]acetate | Methyl group instead of ethyl | Similar enzyme interactions |
Methyl 2-[(3-aminocyclobutyl)-propylamino]acetate | Propyl group instead of ethyl | Altered potency against specific targets |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclobutyl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
UPEINOXKGUAGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)N |
Origin of Product |
United States |
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